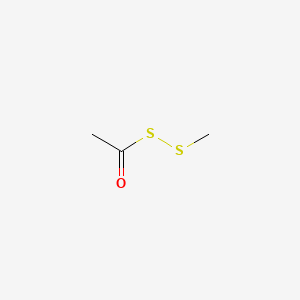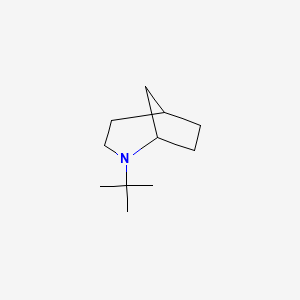![molecular formula C9H11N3O2S2 B13810156 [(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
[(4-Methylsulfonylphenyl)methylideneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Methylsulfonylphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C9H11N3O2S2 It is a derivative of thiourea, characterized by the presence of a 4-methylsulfonylphenyl group attached to the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylsulfonylphenyl)methylideneamino]thiourea typically involves the reaction of 4-methylsulfonylbenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Methylsulfonylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of dyes, elastomers, and other industrial materials.
Mécanisme D'action
The mechanism of action of [(4-Methylsulfonylphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in the inflammatory response .
Comparaison Avec Des Composés Similaires
[(4-Methylsulfonylphenyl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
Phenethylamine-based thioureas: Known for their antimicrobial and antioxidant properties.
Aroyl thioureas: Exhibiting various biological activities, including anticancer and antibacterial effects.
Uniqueness
This compound stands out due to its specific structural features, such as the 4-methylsulfonylphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H11N3O2S2 |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
[(4-methylsulfonylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S2/c1-16(13,14)8-4-2-7(3-5-8)6-11-12-9(10)15/h2-6H,1H3,(H3,10,12,15) |
Clé InChI |
WJYQUHHWXXMQPO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
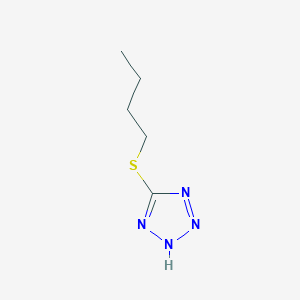
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
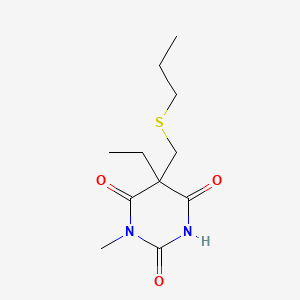
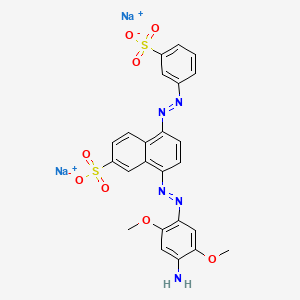
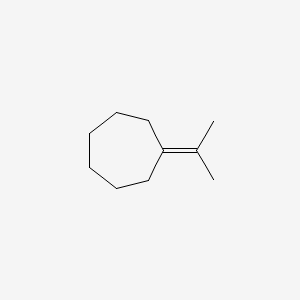
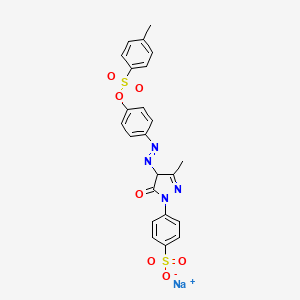
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
